molecular formula C25H38N6O12 B15197268 AcNHGlc-hexyl-CO3 AZT CAS No. 132150-22-2

AcNHGlc-hexyl-CO3 AZT

Cat. No.: B15197268
CAS No.: 132150-22-2
M. Wt: 614.6 g/mol
InChI Key: XLSVUDSRCQEFCI-POVHPDDCSA-N
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Description

The compound 5’-O-{[(6-{[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy}hexyl)oxy]carbonyl}-3’-azido-3’-deoxythymidine, commonly referred to as AcNHGlc-hexyl-CO3 AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor used primarily in the treatment of HIV/AIDS. This compound combines the antiviral properties of AZT with additional functional groups to enhance its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcNHGlc-hexyl-CO3 AZT involves multiple steps, starting from thymidineThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

AcNHGlc-hexyl-CO3 AZT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted analogs .

Scientific Research Applications

AcNHGlc-hexyl-CO3 AZT has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of AcNHGlc-hexyl-CO3 AZT is similar to that of AZT. It is a prodrug that must be phosphorylated to its active triphosphate form. This active form inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The compound selectively targets the viral enzyme, reducing its impact on human DNA polymerases .

Comparison with Similar Compounds

Similar Compounds

    Azidothymidine (AZT): The parent compound, used in HIV treatment.

    Lamivudine (3TC): Another nucleoside analog reverse-transcriptase inhibitor.

    Stavudine (d4T): Similar in structure and function to AZT.

Uniqueness

AcNHGlc-hexyl-CO3 AZT is unique due to its additional functional groups, which enhance its stability and efficacy compared to AZT. The incorporation of the acetylamino-glucosyl moiety and the hexyl chain provides improved pharmacokinetic properties and potentially reduces resistance development .

Properties

CAS No.

132150-22-2

Molecular Formula

C25H38N6O12

Molecular Weight

614.6 g/mol

IUPAC Name

6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl carbonate

InChI

InChI=1S/C25H38N6O12/c1-13-10-31(24(37)28-22(13)36)18-9-15(29-30-26)17(42-18)12-41-25(38)40-8-6-4-3-5-7-39-23-19(27-14(2)33)21(35)20(34)16(11-32)43-23/h10,15-21,23,32,34-35H,3-9,11-12H2,1-2H3,(H,27,33)(H,28,36,37)/t15-,16+,17+,18+,19+,20+,21+,23+/m0/s1

InChI Key

XLSVUDSRCQEFCI-POVHPDDCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)OCCCCCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)OCCCCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N=[N+]=[N-]

Origin of Product

United States

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